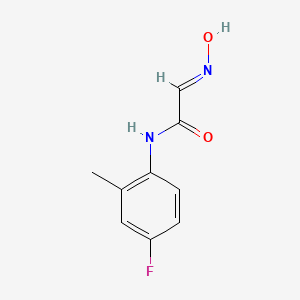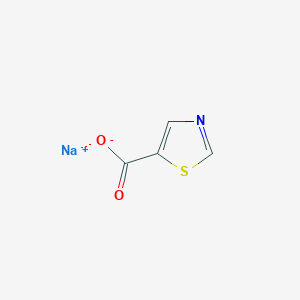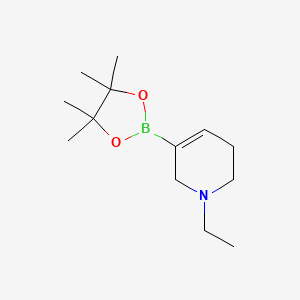
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
説明
“1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C13H20BNO3 . It is used in research and development .
Synthesis Analysis
The synthesis of this compound involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride and potassium acetate in dimethyl sulfoxide at 90°C for 4 hours under an inert atmosphere . The reaction mixture is then cooled to room temperature, transferred into water, and the product is extracted with ethyl acetate .Molecular Structure Analysis
The molecular weight of this compound is 249.11 . Unfortunately, the exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a high gastrointestinal absorption and is BBB permeant . It is a P-gp substrate . Its water solubility is 1.21 mg/ml .科学的研究の応用
Synthesis and Structural Analysis
- Compounds like 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine are often synthesized for their potential use in various chemical applications. For instance, similar boric acid ester intermediates with benzene rings have been synthesized and analyzed using methods like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures have been confirmed through single crystal X-ray diffraction and Density Functional Theory (DFT) calculations, highlighting their relevance in structural chemistry and material science (Huang et al., 2021).
Development of Novel Compounds
- Research in this area also focuses on developing new compounds with potential industrial applications. For example, the synthesis of water-soluble poly(p-phenyleneethynylene) under aerobic conditions using a novel ethyne synthon demonstrates the versatility of these compounds in polymer science (Kang et al., 2008).
Application in Material Science
- The synthesis of electron transport materials using these compounds as intermediates indicates their importance in the field of materials science. Such developments can contribute to the advancement of technologies like organic light-emitting diodes (OLEDs) and solar cells (Xiangdong et al., 2017).
Catalysis and Organic Reactions
- Some studies explore the use of these compounds in catalytic processes. For instance, research on the Pd-catalyzed borylation of aryl bromides demonstrates their role as catalysts or intermediates in complex organic reactions (Takagi & Yamakawa, 2013).
Pharmaceutical Research
- While not directly related to this compound, compounds with similar structures have been investigated for their potential in drug synthesis. This includes the development of intermediates for drugs like crizotinib, highlighting the pharmaceutical relevance of these chemical structures (Kong et al., 2016).
Safety and Hazards
特性
IUPAC Name |
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BNO2/c1-6-15-9-7-8-11(10-15)14-16-12(2,3)13(4,5)17-14/h8H,6-7,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUCHPHZLFQYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)
![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)
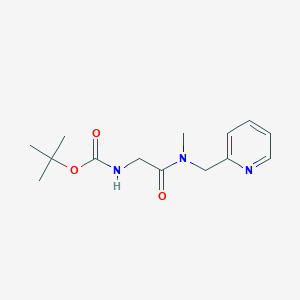
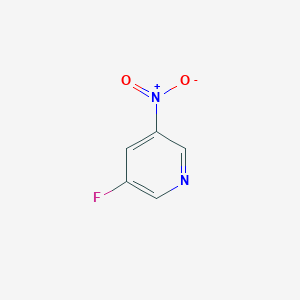
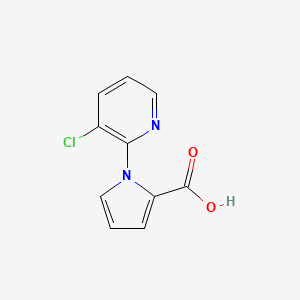
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)
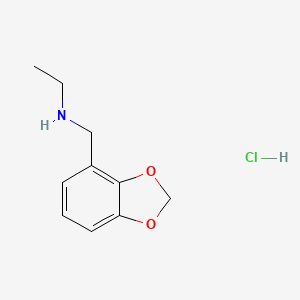


![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)
